molecular formula C16H19NO B5700290 3,3-dimethyl-N-2-naphthylbutanamide

3,3-dimethyl-N-2-naphthylbutanamide

Cat. No.: B5700290
M. Wt: 241.33 g/mol
InChI Key: RPPHIFBSHMFTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-2-naphthylbutanamide, also known as DMNB, is a synthetic compound that has been widely studied for its various biological and pharmacological properties. DMNB is a member of the family of synthetic cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function.

Mechanism of Action

3,3-dimethyl-N-2-naphthylbutanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain, as well as to have anti-inflammatory effects in models of arthritis. This compound has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,3-dimethyl-N-2-naphthylbutanamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its various physiological functions. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.

Future Directions

There are many potential future directions for research on 3,3-dimethyl-N-2-naphthylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. This compound may also have potential as a therapeutic agent for pain management, particularly in cases of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 3,3-dimethyl-N-2-naphthylbutanamide involves the reaction of 2-naphthylbutanone with 3,3-dimethylaminopropyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield pure this compound.

Scientific Research Applications

3,3-dimethyl-N-2-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, as well as anti-inflammatory and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.

Properties

IUPAC Name

3,3-dimethyl-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPHIFBSHMFTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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